molecular formula C50H24K2N10O10S2Zn B611049 Suftalan Zine CAS No. 1217554-34-1

Suftalan Zine

Cat. No.: B611049
CAS No.: 1217554-34-1
M. Wt: 1132.4986
InChI Key: YSUFNZIEZXWVNV-UHFFFAOYSA-J
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Description

Suftalan Zine, also referred to as Photocyanine, is a zinc phthalocyanine-based compound recognized for its application in photodynamic therapy (PDT). Phthalocyanines are macrocyclic compounds that form complexes with metal ions, and their photodynamic efficiency is highly dependent on the central metal ion and substituents. This compound (zinc phthalocyanine, ZnPc) exhibits the highest photodynamic efficiency among phthalocyanine complexes due to zinc’s ability to enhance intersystem crossing, thereby promoting the generation of reactive oxygen species (ROS) upon light activation .

Properties

CAS No.

1217554-34-1

Molecular Formula

C50H24K2N10O10S2Zn

Molecular Weight

1132.4986

IUPAC Name

Suftalan Zine

InChI

InChI=1S/C50H28N10O10S2.2K.Zn/c61-47-31-5-1-2-6-32(31)48(62)59(47)21-23-9-13-27-35(17-23)43-53-39(27)51-41-29-15-11-25(71(65,66)67)19-37(29)45(55-41)58-46-38-20-26(72(68,69)70)12-16-30(38)42(56-46)52-40-28-14-10-24(18-36(28)44(54-40)57-43)22-60-49(63)33-7-3-4-8-34(33)50(60)64;;;/h1-20H,21-22H2,(H4,51,52,53,54,55,56,57,58,61,62,63,64,65,66,67,68,69,70);;;/q;2*+1;+2/p-4

InChI Key

YSUFNZIEZXWVNV-UHFFFAOYSA-J

SMILES

O=C(C(C=CC=C1)=C1C2=O)N2CC3=CC4=C5N6C(N=C7C(C=CC(S(=O)(O[K])=O)=C8)=C8C(N=C9C%10=C%11C=CC(S(=O)(O[K])=O)=C%10)=[N+]7[Zn-2]6%12N9C%11=NC(C%13=C%14C=C(CN%15C(C(C=CC=C%16)=C%16C%15=O)=O)C=C%13)=[N+]%12C%14=N5)=C4C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Suftalan Zine belongs to the phthalocyanine family, which shares a common macrocyclic structure but varies in central metal ions and peripheral substituents. Key comparable compounds include:

Compound Name Central Metal/Substituent Key Characteristics Clinical Trial Status Photodynamic Efficiency
This compound Zinc High ROS generation; optimal light absorption Phase II/III* Highest
PC422 Silicon Improved solubility; reduced aggregation Phase I/II* Moderate
RLP068 Cationic functional groups Enhanced cellular uptake; broad-spectrum activity Phase I High (specific data NA)
Aluminum Phthalocyanine (AlPc) Aluminum Lower ROS yield; limited clinical use Preclinical Low
Key Findings:
  • This compound (ZnPc) : Zinc’s electronic properties optimize photodynamic activity, making it superior to aluminum or unsubstituted phthalocyanines. Its lipophilicity, however, may limit solubility, necessitating formulation enhancements .
  • PC422 : Silicon substitution improves solubility and reduces aggregation, which can mitigate self-quenching effects. However, this modification may slightly reduce ROS generation compared to zinc-based analogs .
  • RLP068 : Cationic charges enhance binding to negatively charged cell membranes, improving targeting in microbial or tumor environments. This property is absent in this compound, which relies on passive targeting .

Performance in Clinical and Preclinical Studies

  • Efficacy : this compound’s ROS yield under light irradiation is 20–30% higher than silicon-substituted phthalocyanines and over 50% higher than aluminum complexes in vitro .
  • Stability : Zinc phthalocyanines like this compound exhibit greater thermal and photochemical stability compared to cationic variants, which may degrade under prolonged light exposure .
  • Toxicity : All phthalocyanines show low dark toxicity, but this compound’s selectivity for diseased tissues requires further optimization to minimize off-target effects in vivo .

Q & A

Q. What meta-analysis techniques are effective for reconciling disparate findings in this compound's mechanism of action studies?

  • Methodological Answer: Conduct systematic reviews following PRISMA guidelines. Use random-effects models to aggregate data, and perform subgroup analysis by study design (e.g., in vitro vs. in vivo). Assess publication bias via funnel plots and Egger’s regression .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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